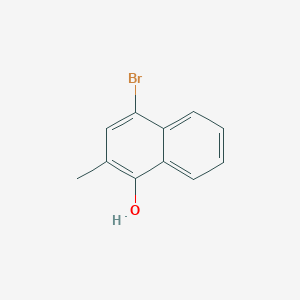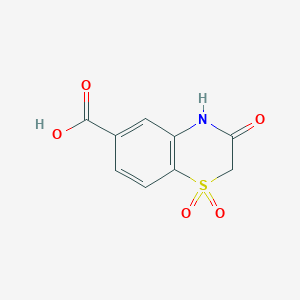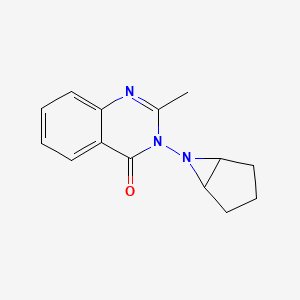
5-Bromoisoindoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoisoindoline-1-carboxylic acid: is a brominated derivative of isoindoline-1-carboxylic acid. This compound is characterized by the presence of a bromine atom at the 5-position of the isoindoline ring. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoindoline-1-carboxylic acid typically involves the bromination of isoindoline-1-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where isoindoline-1-carboxylic acid is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or chloroform (CHCl3) at room temperature or under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoisoindoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed:
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Isoindoline-1-methanol or isoindoline-1-aldehyde.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromoisoindoline-1-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential pharmacological activities. Isoindoline derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .
Medicine: The compound is investigated for its potential therapeutic applications. Derivatives of isoindoline-1-carboxylic acid are being explored as drug candidates for various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymer additives. Its unique chemical properties make it valuable in the development of new materials .
Mechanism of Action
The mechanism of action of 5-Bromoisoindoline-1-carboxylic acid and its derivatives involves interactions with specific molecular targets. These compounds can inhibit enzymes or receptors involved in disease pathways. For example, some isoindoline derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The bromine atom at the 5-position can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Isoindoline-1-carboxylic acid: The parent compound without the bromine substitution.
5-Chloroisoindoline-1-carboxylic acid: A similar compound with a chlorine atom instead of bromine.
5-Fluoroisoindoline-1-carboxylic acid: A fluorinated analog.
Comparison: 5-Bromoisoindoline-1-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
5-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-7-5(3-6)4-11-8(7)9(12)13/h1-3,8,11H,4H2,(H,12,13) |
InChI Key |
NXWYKSLJGULLOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


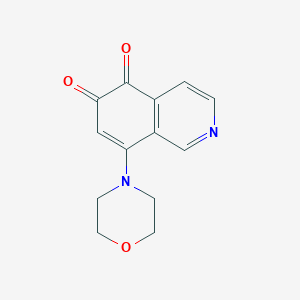
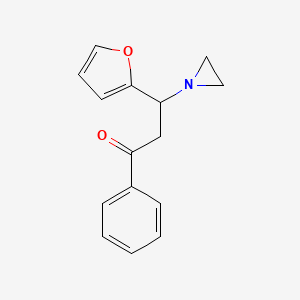
![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11869626.png)
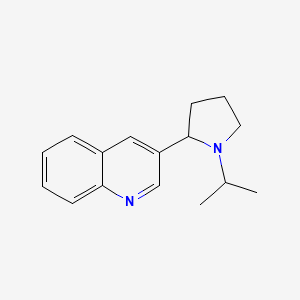
![7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869637.png)

![N-(Imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11869641.png)



